Cas no 2227817-70-9 ((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol is a chiral secondary alcohol featuring a bromo-fluorophenyl substituent, offering distinct reactivity and selectivity in synthetic applications. The presence of both bromine and fluorine atoms enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, enabling selective functionalization via halogen-specific reactions. The (2S)-configuration ensures enantioselective control in asymmetric transformations, making it valuable for stereocontrolled synthesis. Its stable yet modifiable structure allows for further derivatization, including oxidation, substitution, or coupling reactions. The compound’s well-defined stereochemistry and halogenated aromatic moiety make it particularly useful in medicinal chemistry for the development of bioactive molecules with tailored properties.
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol structure
2227817-70-9 structure
商品名:(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
CAS番号:2227817-70-9
MF:C10H12BrFO
メガワット:247.104085922241
CID:6585883
PubChem ID:165972502

(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
    • 2227817-70-9
    • EN300-1926141
    • インチ: 1S/C10H12BrFO/c1-7(13)2-3-8-4-9(11)6-10(12)5-8/h4-7,13H,2-3H2,1H3/t7-/m0/s1
    • InChIKey: SCKITNRVQKFXSC-ZETCQYMHSA-N
    • ほほえんだ: BrC1=CC(=CC(=C1)CC[C@H](C)O)F

計算された属性

  • せいみつぶんしりょう: 246.00556g/mol
  • どういたいしつりょう: 246.00556g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1926141-0.25g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
0.25g
$642.0 2023-09-17
Enamine
EN300-1926141-0.1g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
0.1g
$615.0 2023-09-17
Enamine
EN300-1926141-5g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
5g
$2028.0 2023-09-17
Enamine
EN300-1926141-10.0g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
10g
$6635.0 2023-05-23
Enamine
EN300-1926141-5.0g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
5g
$4475.0 2023-05-23
Enamine
EN300-1926141-0.05g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
0.05g
$587.0 2023-09-17
Enamine
EN300-1926141-0.5g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
0.5g
$671.0 2023-09-17
Enamine
EN300-1926141-2.5g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
2.5g
$1370.0 2023-09-17
Enamine
EN300-1926141-1g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
1g
$699.0 2023-09-17
Enamine
EN300-1926141-10g
(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol
2227817-70-9
10g
$3007.0 2023-09-17

(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol 関連文献

(2S)-4-(3-bromo-5-fluorophenyl)butan-2-olに関する追加情報

Introduction to (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol (CAS No. 2227817-70-9)

(2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol, with the CAS number 2227817-70-9, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromo and fluoro substituent on the phenyl ring, and a chiral center at the butanol moiety. These characteristics make it a valuable intermediate in the synthesis of various bioactive molecules and drug candidates.

The synthesis of (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol has been extensively studied, with several efficient and scalable methods reported in the literature. One notable approach involves the asymmetric hydrogenation of a corresponding ketone precursor, followed by reduction and functional group manipulation to achieve the desired chiral alcohol. This method not only ensures high enantiomeric purity but also provides good yields, making it suitable for large-scale production.

In terms of its biological activity, (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol has shown promising results in various assays. Recent studies have demonstrated its potential as a lead compound for the development of novel therapeutic agents. For instance, it has been evaluated for its anti-inflammatory properties, showing significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. Additionally, preliminary data suggest that this compound may have neuroprotective effects, potentially useful in the treatment of neurodegenerative diseases.

The pharmacokinetic profile of (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol has also been investigated. In animal models, it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is moderate to high, and it shows good brain penetration, which is crucial for its potential application in central nervous system (CNS) disorders. These findings underscore its potential as a drug candidate for further clinical development.

From a safety perspective, extensive toxicity studies have been conducted on (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol. In vitro cytotoxicity assays indicate that it is well-tolerated at therapeutic concentrations. In vivo studies using rodent models have not shown any significant adverse effects at doses relevant to therapeutic use. These results are encouraging and support its continued evaluation in preclinical and clinical settings.

The structural versatility of (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol also makes it an attractive scaffold for medicinal chemistry efforts aimed at optimizing its biological activity. Researchers have explored various modifications to the core structure, such as introducing different substituents on the phenyl ring or altering the length of the aliphatic chain. These modifications have led to the discovery of several analogs with enhanced potency and selectivity for specific biological targets.

In conclusion, (2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol (CAS No. 2227817-70-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with favorable biological activity and safety profile, make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full potential and refine its properties for clinical use.

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